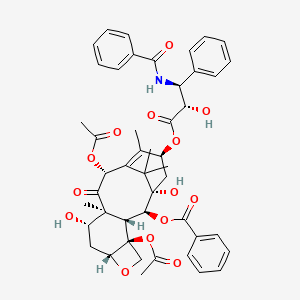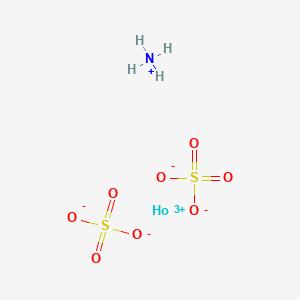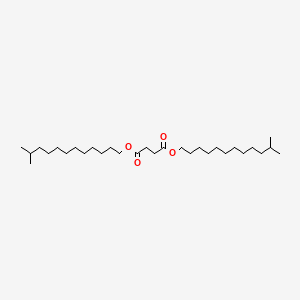
Di(isotridecyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(isotridecyl) succinate is an organic compound with the molecular formula C30H58O4. It is a diester derived from succinic acid and isotridecyl alcohol. This compound is known for its use in various industrial applications, particularly as a lubricant and plasticizer.
準備方法
Synthetic Routes and Reaction Conditions
Di(isotridecyl) succinate is synthesized through the esterification of succinic acid with isotridecyl alcohol. The reaction typically involves heating succinic acid and isotridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Di(isotridecyl) succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Succinic acid, isotridecyl alcohol, acid catalyst (e.g., sulfuric acid), heat, and reflux conditions.
Hydrolysis: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and isotridecyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
科学的研究の応用
Di(isotridecyl) succinate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used as a lubricant in various mechanical and industrial applications, including hydraulic fluids and motor oils
作用機序
The mechanism of action of di(isotridecyl) succinate in its applications is primarily based on its chemical structure and properties. As a diester, it can interact with various molecular targets through ester bonds. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.
類似化合物との比較
Similar Compounds
Di-isotridecyl adipate: Another diester used as a lubricant and plasticizer.
Di-2-ethylhexyl succinate: Similar in structure but with different alcohol groups, used in similar applications.
Di-2-hexyldecyl succinate: An alternative diester with renewable origins, used in lubricating compositions
Uniqueness
Di(isotridecyl) succinate is unique due to its specific combination of succinic acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. Its high molecular weight and branched structure provide excellent lubrication and plasticizing properties, making it suitable for a wide range of applications.
特性
CAS番号 |
68080-43-3 |
|---|---|
分子式 |
C30H58O4 |
分子量 |
482.8 g/mol |
IUPAC名 |
bis(11-methyldodecyl) butanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChIキー |
DKRMJNVTRWIGQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)

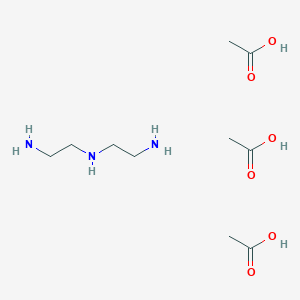
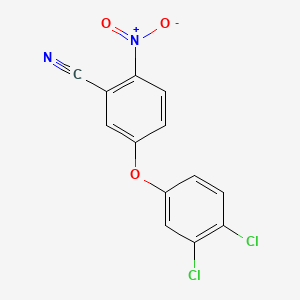
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
